molecular formula C22H15ClN2O4 B7750477 (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate

Cat. No.: B7750477
M. Wt: 406.8 g/mol
InChI Key: DDACBUSDMXNKLG-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate is a complex organic compound with a unique structure that combines various functional groups, including a cyano group, a furan ring, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate cyano-containing compound to form the intermediate. This intermediate undergoes further reactions, including condensation and esterification, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve high purity and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzoate ester.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-4-(2-cyano-3-((furan-2-ylmethyl)amino)-3-oxoprop-1-en-1-yl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The cyano group and furan ring can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

[4-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-20-6-2-1-5-19(20)22(27)29-17-9-7-15(8-10-17)12-16(13-24)21(26)25-14-18-4-3-11-28-18/h1-12H,14H2,(H,25,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACBUSDMXNKLG-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.